molecular formula C40H62O6 B1329283 Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] CAS No. 35074-77-2

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]

Cat. No. B1329283
CAS RN: 35074-77-2
M. Wt: 638.9 g/mol
InChI Key: ZVVFVKJZNVSANF-UHFFFAOYSA-N
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Description

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], also known as Irganox® 259, is a sterically hindered phenolic antioxidant . It is an efficient, non-discoloring stabilizer for organic substrates such as plastics, synthetic fibers, and elastomers .


Synthesis Analysis

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a key raw material of antioxidant 1010 and antioxidant 1076, is synthesized using KOH as a catalyst . The reaction conditions include a material ratio of n(2,6-di-tert-butyl-phenol):(methyl acrylate)=1:1.1, dropping temperature of 110°C, dropping for 1.5h, and reaction temperature of 130°C for 4h .


Molecular Structure Analysis

The molecular formula of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is C40H62O6 . It has an average mass of 638.917 Da and a monoisotopic mass of 638.454651 Da .


Physical And Chemical Properties Analysis

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] has a density of 1.0±0.1 g/cm3, a boiling point of 648.1±55.0 °C at 760 mmHg, and a flash point of 180.7±25.0 °C . It has 6 H bond acceptors, 2 H bond donors, and 19 freely rotating bonds . Its ACD/LogP is 11.17 .

Scientific Research Applications

Synthesis and Optimization

  • Optimized Synthesis Methods : Studies have optimized the synthesis of related compounds like N,N'-bis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl) propionyl] hexanethylene diamine, achieving yields up to 99% under specific conditions like reaction temperatures of 135-145℃ (Li Yan-yun, 2005); (Chen Chi-yang, 2004).

Application in Antioxidants

  • Use in Antioxidant Synthesis : This compound is utilized in synthesizing antioxidants like 2,2-thio-bis-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, showing high purity and significant scavenging effects on hydroxyl free radicals (Lin Xiaoqiong, 2012).

Antioxidative Activity in Various Materials

  • Enhancing Material Stability : The antioxidative activity of bis(polysulfides) derived from this compound in rubbers and their vulcanizates has been extensively studied, indicating improved stability (T. V. Bashkatova et al., 2005).

Chemical Analysis and Characterization

  • Characterization Techniques : Research has focused on characterizing the structure and properties of derivatives using techniques like elemental analysis, IR, and 1H NMR (Hu Ying-xi, 2004).

Thermodynamic Properties

  • Study of Solubility and Thermodynamics : Investigations into the solubility and dissolution thermodynamic properties of derivatives like 1,6-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]hexane have been conducted, offering insights into their behavior in various solvents (Yilin Zhang et al., 2018).

Pharmaceutical and Lubricant Additives

  • Pharmaceutical and Lubricant Additives : Its derivatives have been used in the synthesis of novel dendritic fuel and lubricant additives, showing improved solubility and enhanced antioxidant performance compared to commercial antioxidants (C. Higgins et al., 2019).

Catalysis

  • Catalytic Applications : The compound and its derivatives have been employed in catalytic systems, for instance, in the hydroformylation of 1-hexene, demonstrating high catalytic activities and enantioselectivities (L. Jianhua, 2007).

Environmental Monitoring

  • Environmental Monitoring : Research has also explored the potential of related compounds as biomarkers for environmental exposure, particularly in human urine samples, indicating widespread human exposure to certain antioxidants (Runzeng Liu & S. Mabury, 2021).

Safety And Hazards

There is no safety concern for the consumer if Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is used only in polyolefins in contact with foods other than fatty/high alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .

Future Directions

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is a very stable antioxidant and improves the continuous antioxidant property of the material . It is likely to continue being used as a stabilizer for various organic substrates .

properties

IUPAC Name

6-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]hexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62O6/c1-37(2,3)29-23-27(24-30(35(29)43)38(4,5)6)17-19-33(41)45-21-15-13-14-16-22-46-34(42)20-18-28-25-31(39(7,8)9)36(44)32(26-28)40(10,11)12/h23-26,43-44H,13-22H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVFVKJZNVSANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCCCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027985
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester
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Molecular Weight

638.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester
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Product Name

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]

CAS RN

35074-77-2
Record name 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Record name Hexamethylene glycol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester
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Record name Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Record name HEXAMETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE)
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